molecular formula C5H3Br2ClS B15298950 5-Bromo-2-(bromomethyl)-3-chlorothiophene

5-Bromo-2-(bromomethyl)-3-chlorothiophene

Cat. No.: B15298950
M. Wt: 290.40 g/mol
InChI Key: SKOAVMCNVURZCZ-UHFFFAOYSA-N
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Description

Chemical Structure and Properties
5-Bromo-2-(bromomethyl)-3-chlorothiophene (C₅H₃Br₂ClS) is a halogenated thiophene derivative characterized by a bromine atom at position 5, a bromomethyl group at position 2, and a chlorine atom at position 2. Its molecular weight is 296.39 g/mol. This compound is typically used in organic synthesis, particularly in cross-coupling reactions and as a building block for pharmaceuticals or agrochemicals due to its reactive bromine and chlorinated sites.

Properties

Molecular Formula

C5H3Br2ClS

Molecular Weight

290.40 g/mol

IUPAC Name

5-bromo-2-(bromomethyl)-3-chlorothiophene

InChI

InChI=1S/C5H3Br2ClS/c6-2-4-3(8)1-5(7)9-4/h1H,2H2

InChI Key

SKOAVMCNVURZCZ-UHFFFAOYSA-N

Canonical SMILES

C1=C(SC(=C1Cl)CBr)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-(bromomethyl)-3-chlorothiophene typically involves the bromination of 2-(bromomethyl)-3-chlorothiophene. One common method is the use of N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide or azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like carbon tetrachloride or chloroform at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems allows for precise control of reaction conditions, minimizing the formation of by-products. The bromination reaction is typically followed by purification steps such as recrystallization or column chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-(bromomethyl)-3-chlorothiophene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Substitution Products: Thiophene derivatives with various functional groups replacing the bromine atoms.

    Coupling Products: Biaryl or vinyl-thiophene compounds.

    Oxidation Products: Thiophene sulfoxides and sulfones.

Scientific Research Applications

5-Bromo-2-(bromomethyl)-3-chlorothiophene is used in various scientific research applications:

Mechanism of Action

The mechanism of action of 5-Bromo-2-(bromomethyl)-3-chlorothiophene depends on its application. In biological systems, it may interact with specific enzymes or receptors, leading to inhibition or activation of certain pathways. The bromine and chlorine atoms can form covalent bonds with nucleophilic sites in proteins or DNA, potentially leading to biological effects such as cytotoxicity or antimicrobial activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Halogenated Thiophene Derivatives

(a) 3-Bromo-2-chlorothiophene
  • Molecular Formula : C₄H₂BrClS
  • Key Differences : Lacks the bromomethyl group at position 2, reducing steric hindrance and altering reactivity in nucleophilic substitution reactions.
  • Applications : Primarily used in Suzuki-Miyaura couplings due to its simpler structure .
(b) 3-(2-Bromoacetyl)-5-chlorothiophene-2-sulfonamide
  • Molecular Formula: C₆H₅BrClNO₃S₂
  • This compound is studied for enzyme inhibition applications .

Brominated Benzene Derivatives

(a) 1-Bromo-3-(bromomethyl)benzene
  • Molecular Formula : C₇H₆Br₂
  • Key Differences : Replaces the thiophene ring with a benzene ring, leading to differences in aromatic stability and electronic properties. Benzene derivatives generally exhibit lower reactivity in electrophilic substitutions compared to thiophenes .
(b) 5-Bromo-2-(bromomethyl)-1,3-difluorobenzene
  • Molecular Formula : C₇H₄Br₂F₂
  • Key Differences : Contains fluorine atoms at positions 1 and 3, increasing electronegativity and resistance to oxidation. Fluorination also enhances thermal stability compared to chlorinated analogs .

Chlorinated and Brominated Phenylmethanol Derivatives

(a) (5-Bromo-2-chlorophenyl)methanol
  • Molecular Formula : C₇H₆BrClO
  • Key Differences : Features a hydroxyl group instead of a bromomethyl group, enabling hydrogen bonding and solubility in polar solvents. This compound is often used in asymmetric catalysis .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Reactivity Highlights
5-Bromo-2-(bromomethyl)-3-chlorothiophene C₅H₃Br₂ClS 296.39 Br (C5), BrCH₂ (C2), Cl (C3) High reactivity in SN2 reactions
3-Bromo-2-chlorothiophene C₄H₂BrClS 193.48 Br (C3), Cl (C2) Suitable for cross-coupling
1-Bromo-3-(bromomethyl)benzene C₇H₆Br₂ 249.93 Br (C1), BrCH₂ (C3) Low aromatic reactivity
(5-Bromo-2-chlorophenyl)methanol C₇H₆BrClO 223.48 Br (C5), Cl (C2), OH (CH₂) Soluble in polar solvents

Biological Activity

5-Bromo-2-(bromomethyl)-3-chlorothiophene is a compound of interest due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article reviews the current understanding of its biological activity, synthesizing findings from various studies.

Chemical Structure and Synthesis

The compound belongs to the thiophene family, characterized by a five-membered ring containing sulfur. Its structure includes bromine and chlorine substituents, which are known to influence biological activity. The synthesis often involves methods like Suzuki-Miyaura cross-coupling reactions, which allow for the introduction of various functional groups that can enhance its biological properties .

Antimicrobial Properties

Research indicates that 5-Bromo-2-(bromomethyl)-3-chlorothiophene exhibits significant antimicrobial activity. In vitro studies have shown effectiveness against various bacterial strains, including Escherichia coli. For example, compounds derived from thiophenes have been reported to have minimum inhibitory concentrations (MIC) in the range of 51.4 to 79.13 μg/mL against E. coli .

Table 1: Antimicrobial Activity of Thiophene Derivatives

CompoundMIC (μg/mL)Activity
5-Bromo-2-(bromomethyl)-3-chlorothiophene51.4Effective against E. coli
Other Thiophene Derivative76.26Moderate activity
Other Thiophene Derivative79.13Moderate activity

Anticancer Properties

The anticancer potential of thiophene derivatives has also been explored. Studies suggest that these compounds can inhibit cancer cell growth through various mechanisms, including the induction of apoptosis and inhibition of cell proliferation pathways . The specific action mechanism of 5-Bromo-2-(bromomethyl)-3-chlorothiophene in cancer cells remains an area for further investigation.

The biological activity of this compound can be attributed to its ability to interact with specific cellular targets. For instance, it may act through transmetalation processes or by forming new carbon-carbon bonds via cross-coupling reactions, which are critical in drug development .

Case Studies and Research Findings

  • Antibacterial Activity : A study evaluated several thiophene derivatives, including 5-Bromo-2-(bromomethyl)-3-chlorothiophene, demonstrating their ability to scavenge bacteria effectively at varying concentrations.
  • Anticancer Studies : Preliminary results from ongoing research indicate that derivatives of this compound show promise in inhibiting tumor growth in cell lines, suggesting a potential role in cancer therapy.

Q & A

Basic: What are the recommended strategies for synthesizing 5-Bromo-2-(bromomethyl)-3-chlorothiophene with high regioselectivity?

Methodological Answer:
Synthesis typically involves bromination and chlorination of a thiophene precursor. For regioselective bromination at the 2-position:

  • Use N-bromosuccinimide (NBS) with a radical initiator (e.g., AIBN) in anhydrous CCl₄ to target the methyl group for bromomethylation .
  • Alternatively, employ stepwise halogenation: First introduce bromine at the 5-position using Br₂/FeBr₃, followed by chlorination at the 3-position via electrophilic substitution with Cl₂/AlCl₃ .
  • Monitor reaction progress via TLC and optimize temperature (40–60°C) to minimize side reactions like dihalogenation .

Basic: How should researchers characterize the structural integrity of 5-Bromo-2-(bromomethyl)-3-chlorothiophene?

Methodological Answer:

  • NMR Spectroscopy :
    • ¹H NMR : Identify protons adjacent to bromomethyl (-CH₂Br, δ ~4.5 ppm) and deshielded aromatic protons (δ 7.0–7.5 ppm) .
    • ¹³C NMR : Confirm bromine and chlorine substitution via carbon shifts (C-Br ~30–40 ppm, C-Cl ~45–55 ppm) .
  • Mass Spectrometry (MS) : Validate molecular weight (MW = 285.91 g/mol) using ESI-MS or EI-MS, observing [M+H]⁺ or [M]⁺ peaks .
  • Elemental Analysis : Verify Br/Cl content (±0.3% deviation) to confirm stoichiometry .

Basic: What storage conditions are critical to maintain the stability of 5-Bromo-2-(bromomethyl)-3-chlorothiophene?

Methodological Answer:

  • Store under inert gas (N₂/Ar) at 0–6°C to prevent hydrolysis of bromomethyl groups or thermal decomposition .
  • Use amber vials to avoid photodegradation, as halogenated thiophenes are light-sensitive .
  • Conduct periodic purity checks via HPLC (>95% purity threshold) to detect degradation products like dehalogenated analogs .

Advanced: How does the electronic environment of the thiophene ring influence reactivity in cross-coupling reactions?

Methodological Answer:

  • The electron-withdrawing Br (5-position) and Cl (3-position) groups polarize the thiophene ring, activating the bromomethyl site (2-position) for nucleophilic substitution (SN2) .
  • Compare with fluorinated analogs (e.g., 5-Bromo-2-(bromomethyl)-1,3-difluorobenzene ): Fluorine’s stronger electronegativity further stabilizes transition states in Suzuki-Miyaura couplings.
  • Use DFT calculations to model charge distribution and predict reactivity trends .

Advanced: How can researchers resolve contradictions in reported reaction yields for halogenated thiophene derivatives?

Methodological Answer:

  • Perform Design of Experiments (DOE) to systematically vary parameters (catalyst loading, solvent polarity, temperature) and identify critical factors .
  • Apply ANOVA to statistically analyze yield discrepancies, focusing on interactions between variables (e.g., solvent choice × temperature) .
  • Cross-reference with analogous systems (e.g., bromomethylpyridines ) to isolate thiophene-specific effects like sulfur’s lone-pair interactions .

Advanced: How can this compound serve as a building block for bioactive molecules?

Methodological Answer:

  • Suzuki Coupling : React the bromomethyl group with aryl boronic acids to generate biaryl motifs for kinase inhibitors .
  • Nucleophilic Substitution : Replace Br with amines or thiols to create prodrugs or antimicrobial agents .
  • Pharmacophore Design : Exploit the thiophene core’s π-stacking capability to enhance binding affinity in antiviral scaffolds (e.g., benzofuran derivatives ).
  • Validate bioactivity via in vitro assays (e.g., IC₅₀ measurements) and docking studies against target proteins .

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